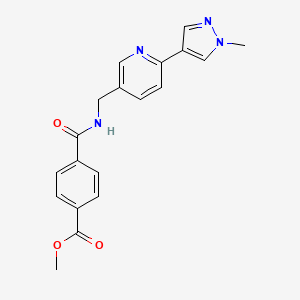

methyl 4-(((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)carbamoyl)benzoate

Description

Properties

IUPAC Name |

methyl 4-[[6-(1-methylpyrazol-4-yl)pyridin-3-yl]methylcarbamoyl]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O3/c1-23-12-16(11-22-23)17-8-3-13(9-20-17)10-21-18(24)14-4-6-15(7-5-14)19(25)26-2/h3-9,11-12H,10H2,1-2H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNGRPUOTVWQTNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=NC=C(C=C2)CNC(=O)C3=CC=C(C=C3)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Mode of Action

It is known that the compound interacts with its targets, leading to changes in the cellular processes.

Action Environment

Environmental factors can influence the action, efficacy, and stability of methyl 4-(((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)carbamoyl)benzoate. These factors could include pH, temperature, and the presence of other compounds or substances.

Biological Activity

Methyl 4-(((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)carbamoyl)benzoate is a complex organic compound with potential therapeutic applications. This article delves into its biological activity, exploring its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

Key Properties

- Molecular Weight : 344.38 g/mol

- CAS Number : Not specifically listed in the provided sources, but related compounds are noted.

- IUPAC Name : this compound.

Biological Activity Overview

Research indicates that compounds containing pyrazole and pyridine moieties exhibit a range of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial effects. The specific compound in focus has shown promise in several areas:

Anticancer Activity

- Mechanism of Action : The compound has been studied for its ability to inhibit specific kinases involved in cancer cell proliferation. For instance, similar pyrazole derivatives have been reported as effective RET kinase inhibitors, which are crucial in various cancers .

- Case Studies : In vitro studies demonstrated that derivatives with similar structures significantly inhibited cell proliferation in cancer cell lines, suggesting potential as therapeutic agents .

Antimicrobial Properties

- Broad-Spectrum Activity : Compounds with similar structural features have exhibited bactericidal effects against gram-positive bacteria. This is particularly relevant for nosocomial infections where resistant strains are prevalent .

- Research Findings : A study highlighted that certain pyrazole-containing compounds showed significant zones of inhibition against various bacterial strains, indicating their potential as new antimicrobial agents .

Table 1: Summary of Biological Activities

Case Studies

- RET Kinase Inhibition : A derivative structurally related to this compound was shown to inhibit RET kinase with an IC50 value indicating strong potency against cancer cell lines expressing this target .

- Antimicrobial Efficacy : A series of experiments demonstrated that pyrazole derivatives significantly reduced bacterial growth rates in laboratory settings, suggesting their utility in developing new antibiotics .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

One of the primary applications of methyl 4-(((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)carbamoyl)benzoate is its potential as an anticancer agent. Research indicates that compounds containing pyrazole and pyridine moieties exhibit significant cytotoxic effects against various cancer cell lines. A study demonstrated that derivatives of this compound inhibited the proliferation of breast cancer cells by inducing apoptosis through the activation of caspase pathways .

Mechanism of Action

The mechanism through which this compound exerts its anticancer effects involves the modulation of specific signaling pathways associated with cell survival and apoptosis. For instance, it has been shown to inhibit the PI3K/Akt pathway, leading to reduced cell growth and increased apoptosis in tumor cells .

Agricultural Applications

Pesticidal Properties

This compound has also been investigated for its pesticidal properties. Its structure allows it to interact with biological systems in ways that disrupt pest metabolism. Field trials have indicated that formulations containing this compound can effectively reduce populations of harmful insects while being less toxic to beneficial species .

Herbicide Development

In addition to its insecticidal properties, this compound is being explored for use in herbicides. Its ability to inhibit specific enzymes involved in plant growth makes it a candidate for developing selective herbicides that target unwanted vegetation without harming crops .

Materials Science

Polymer Synthesis

The unique chemical structure of this compound lends itself to applications in polymer science. It can be used as a monomer or additive in the synthesis of polymers with enhanced thermal stability and mechanical properties. Studies have shown that incorporating this compound into polymer matrices improves their resistance to degradation under environmental stressors .

Nanomaterials

Recent advancements have also highlighted its potential in the field of nanotechnology. The compound can be utilized in the synthesis of nanoparticles that exhibit specific optical and electronic properties, making them suitable for applications in sensors and drug delivery systems .

Case Studies

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Structural Analogues from Ethyl Benzoate Derivatives ()

Compounds such as I-6230 (ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate) and I-6373 (ethyl 4-(4-(3-methylisoxazol-5-yl)phenethylthio)benzoate) share a benzoate core but differ in substituents and linkers:

- Linker Variation: The target compound uses a carbamoyl linker, whereas I-6230 and I-6373 employ amino and thio linkers, respectively.

- Heterocyclic Substituents: Replacing pyridazine (I-6230) or isoxazole (I-6373) with the pyridine-pyrazole system in the target compound could modulate lipophilicity and metabolic stability. Methylated pyrazoles, as in the target compound, are known to resist oxidative metabolism compared to non-methylated analogs .

2.2 Pyrimidinamine Derivatives ()

The compound N-[4-(1-Methyl-1H-pyrazol-4-yl)benzyl]-6-{7-[3-(1-pyrrolidinyl)propoxy]imidazo[1,2-a]pyridin-3-yl}-4-pyrimidinamine (MW: 508.63) shares the 1-methylpyrazole motif but incorporates an imidazopyridine-pyrrolidinyl system. Key differences include:

- Core Structure : The target compound’s benzoate ester contrasts with the pyrimidinamine core, which may alter solubility. Benzoate esters typically exhibit higher bioavailability than carboxylic acids due to improved membrane permeability .

2.3 RET Kinase Inhibitors ()

Compounds in , such as Formula I (pyrazolo[1,5-a]pyridine derivatives), feature pyridine and pyrazole motifs but with piperazine or carbonitrile substituents. Notable contrasts include:

- Target Specificity : The RET kinase inhibitors in emphasize rigid bicyclic cores (e.g., pyrazolo[1,5-a]pyridine), whereas the target compound’s flexible carbamoyl linker may allow broader conformational adaptability .

- Substituent Effects : The methoxypyridinyl group in Formula I enhances water solubility, a property absent in the target compound’s methyl pyrazole.

Data Table: Key Comparisons

Q & A

Basic: How can the synthesis of methyl 4-(((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)carbamoyl)benzoate be optimized for higher yields?

Methodological Answer:

Optimization involves adjusting reaction conditions (e.g., solvent choice, temperature, and stoichiometry). For example, using methylene chloride as a solvent at 50°C with azido(trimethyl)silane and trifluoroacetic acid as catalysts improved conversion rates in analogous pyrazole-carbamate syntheses . Monitoring via TLC ensures reaction completion, while purification via flash chromatography (e.g., cyclohexane/ethyl acetate gradient) enhances purity . Yield improvements may also require dry-load techniques with Celite to prevent column overloading .

Basic: What analytical methods are recommended for confirming the structure of this compound?

Methodological Answer:

Combined spectroscopic techniques are critical:

- 1H/13C NMR : Assign peaks to confirm substituent positions (e.g., pyrazole methyl groups at δ 2.38 ppm, aromatic protons at δ 7.20–7.54 ppm) .

- IR Spectroscopy : Validate functional groups (e.g., carbonyl stretch at ~2231 cm⁻¹ for nitriles, carbamate C=O at ~1687 cm⁻¹) .

- HPLC : Assess purity (>97%) using reverse-phase columns and UV detection .

Advanced: How should researchers address contradictory NMR data (e.g., unexpected splitting or missing signals)?

Methodological Answer:

Contradictions may arise from impurities, dynamic effects, or isomerism. Strategies include:

- Repetitive Purification : Re-run flash chromatography to eliminate byproducts .

- Variable-Temperature NMR : Resolve dynamic rotational isomers (e.g., hindered amide bonds) .

- Comparative Analysis : Cross-check with analogous compounds (e.g., positional isomers like 3-methylbenzyl vs. 4-methylbenzyl derivatives) to identify substituent-specific shifts .

Advanced: What computational approaches are suitable for studying this compound’s interactions with biological targets?

Methodological Answer:

- Molecular Docking : Use software like AutoDock Vina to model binding to enzymes (e.g., kinases) by aligning the pyrazole core and carbamate group with active-site residues .

- DFT Calculations : Predict electronic properties (e.g., HOMO/LUMO energies) to explain reactivity or spectroscopic behavior .

- MD Simulations : Assess stability of ligand-protein complexes over nanosecond timescales .

Advanced: How can structure-activity relationships (SAR) be systematically explored for this compound?

Methodological Answer:

- Substituent Variation : Synthesize analogs with modified pyrazole (e.g., 5-methyl → 5-fluoro) or benzoate groups (e.g., nitro → amino) .

- Biological Assays : Test analogs against target proteins (e.g., cancer cell lines for anti-proliferative activity) using IC50 determination .

- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity trends .

Advanced: What experimental designs are appropriate for assessing environmental degradation pathways?

Methodological Answer:

- Hydrolysis Studies : Expose the compound to buffered solutions (pH 3–9) at 25–50°C, monitoring degradation via LC-MS to identify breakdown products (e.g., benzoic acid derivatives) .

- Photolysis : Use UV light (254–365 nm) to simulate sunlight-driven degradation, analyzing intermediates with HPLC-DAD .

- Ecotoxicology : Evaluate toxicity in model organisms (e.g., Daphnia magna) using OECD guidelines .

Advanced: How can researchers resolve discrepancies between purity assays (HPLC) and bioactivity data?

Methodological Answer:

- Orthogonal Purity Methods : Confirm purity via 1H NMR (integration of impurity peaks) and elemental analysis .

- Bioassay Replicates : Conduct dose-response curves in triplicate to rule out outliers .

- Impurity Identification : Isolate minor HPLC peaks via preparative TLC and characterize structurally to assess bioactivity contributions .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile reagents (e.g., methylene chloride) .

- Waste Disposal : Neutralize acidic byproducts (e.g., trifluoroacetic acid) before disposal .

Advanced: What strategies validate the compound’s mechanism of action in enzyme inhibition studies?

Methodological Answer:

- Kinetic Assays : Measure enzyme activity (e.g., Michaelis-Menten plots) with/without the compound to identify competitive/non-competitive inhibition .

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and stoichiometry .

- X-Ray Crystallography : Resolve co-crystal structures to visualize binding modes (e.g., hydrogen bonds between carbamate and catalytic residues) .

Advanced: How can regioselectivity challenges in pyrazole functionalization be addressed?

Methodological Answer:

- Directing Groups : Introduce temporary groups (e.g., boronate esters) to steer electrophilic substitution .

- Metal Catalysis : Use Pd-catalyzed cross-coupling for selective C–H activation at the pyrazole 4-position .

- Protection/Deprotection : Shield reactive sites (e.g., NH with Boc groups) during multi-step syntheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.